![molecular formula C9H13Cl3N2O B1396384 2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol CAS No. 1338494-96-4](/img/structure/B1396384.png)
2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol
Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving “2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol” are not detailed in the available resources. Trichloro compounds, in general, can participate in various chemical reactions, depending on their specific structures and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol” such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties are not explicitly mentioned in the available resources .Scientific Research Applications
Gas Chromatography and Mass Spectrometry Derivatization
- Application : 2,2,2-Trichloroethyl chloroformate (a derivative of our compound) serves as a derivatizing reagent in gas chromatographic/mass spectrometric analyses. Researchers use it to detect a wide range of amphetamine-related drugs and ephedrines in biological samples such as plasma, urine, and hair .
Fluorescent Dye Intermediary
- Application : Our compound acts as an intermediate for fluorescent dyes. Researchers primarily employ it in bioimaging studies and biological labeling. Its fluorescence properties make it valuable for visualizing cellular structures and processes .
Enzyme Substrate for Activity Detection
- Application : In certain studies, 2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol serves as an enzyme substrate. Researchers use it to assess the activity of specific fluorescent molecules. By monitoring enzymatic reactions, they gain insights into biological processes .
Synthetic Intermediate for Derivatives
- Application : Our compound acts as a starting reagent in the synthesis of other molecules. For instance, it plays a role in the preparation of 6-Nor-9,10-dihydrolysergic acid methyl ester, which has relevance in pharmacological research .
properties
IUPAC Name |
2,2,2-trichloro-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Cl3N2O/c1-4-14-6(3)7(5(2)13-14)8(15)9(10,11)12/h8,15H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJYXYXMANYCIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(C(Cl)(Cl)Cl)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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